2,2,2-Trifluoro-N,N-dimethylacetamide

Catalog No.
S752078
CAS No.
1547-87-1
M.F
C4H6F3NO
M. Wt
141.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,2-Trifluoro-N,N-dimethylacetamide

CAS Number

1547-87-1

Product Name

2,2,2-Trifluoro-N,N-dimethylacetamide

IUPAC Name

2,2,2-trifluoro-N,N-dimethylacetamide

Molecular Formula

C4H6F3NO

Molecular Weight

141.09 g/mol

InChI

InChI=1S/C4H6F3NO/c1-8(2)3(9)4(5,6)7/h1-2H3

InChI Key

WXBWKMLIVXELSF-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C(F)(F)F

Canonical SMILES

CN(C)C(=O)C(F)(F)F

The exact mass of the compound 2,2,2-Trifluoro-N,N-dimethylacetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 511705. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,2,2-Trifluoro-N,N-dimethylacetamide (CAS: 1547-87-1) is a fluorinated polar aprotic solvent. It is the trifluoromethyl analog of the widely used solvent N,N-dimethylacetamide (DMAc). The presence of the electron-withdrawing trifluoromethyl group significantly alters its physical and chemical properties compared to its non-fluorinated counterpart, leading to distinct performance in applications requiring high electrochemical stability, specific solvation characteristics, and thermal robustness.

Direct substitution of 2,2,2-Trifluoro-N,N-dimethylacetamide (TFDMA) with its common analog, N,N-dimethylacetamide (DMAc), or other polar aprotic solvents like N,N-dimethylformamide (DMF), is often impractical. The trifluoromethyl group in TFDMA imparts greater oxidative stability, a property critical for high-voltage electrochemical applications where non-fluorinated amides would decompose. Furthermore, these structural differences lead to significant variations in boiling points, solvation power for specific polymers, and chemical stability, making these solvents non-interchangeable in process-sensitive applications.

Enhanced Electrochemical Stability for Energy Storage Applications

2,2,2-Trifluoro-N,N-dimethylacetamide (TFDMA) is utilized as a solvent in all-fluorinated electrolytes for room-temperature sodium-sulfur batteries, contributing to stable cycling performance. Its fluorinated structure is key to achieving higher anodic stability compared to non-fluorinated amide solvents like DMAc, which are unsuitable for high-voltage applications due to their lower oxidative resistance. While a direct head-to-head value for TFDMA's electrochemical window is not provided in the cited study, its use in a functional high-performance battery system contrasts with the known limitations of standard amide solvents.

Evidence DimensionElectrochemical Stability / Application Suitability
Target Compound DataComponent of a stable, all-fluorinated electrolyte for room-temperature sodium-sulfur batteries.
Comparator Or BaselineConventional non-fluorinated amide solvents (e.g., DMAc, DMF) are generally limited by lower oxidative stability, making them unsuitable for such high-performance systems.
Quantified DifferenceEnables stable cycling in a high-performance battery configuration where standard amides would fail.
ConditionsAll-fluorinated electrolyte system for room-temperature sodium-sulfur (RT Na-S) batteries.

For developing next-generation energy storage devices, TFDMA provides the necessary oxidative stability that common, cheaper amide solvents lack.

Modified Thermal Profile for Process Control

2,2,2-Trifluoro-N,N-dimethylacetamide has a significantly lower boiling point (132-137 °C) compared to its non-fluorinated analog, N,N-dimethylacetamide (DMAc), which boils at 165-166 °C. This substantial difference allows for easier removal of the solvent post-reaction under milder conditions, which can be critical for thermally sensitive compounds.

Evidence DimensionBoiling Point (°C)
Target Compound Data132-137 °C
Comparator Or BaselineN,N-dimethylacetamide (DMAc): 165-166 °C
Quantified Difference~30 °C Lower Boiling Point
ConditionsStandard atmospheric pressure (760 mmHg).

This compound is preferred when a high-polarity amide solvent is needed but must be removed under less harsh thermal conditions than required for DMAc.

Differential Solvation Power for Specialty Polymers

While common amide solvents like DMAc and DMF are standard for dissolving polyacrylonitrile (PAN), the choice of solvent critically affects polymer-solvent interactions and final material properties. Theoretical calculations of binding energy between a PAN monomer model and various solvents show that DMAc has a weaker interaction compared to solvents like DMSO. Although direct solubility data for TFDMA is not available in these comparisons, its distinct fluorinated nature provides an alternative solvency profile. This is crucial for applications where modulating polymer chain conformation in solution is necessary to optimize processes like fiber spinning or membrane casting.

Evidence DimensionPolymer-Solvent Interaction (Binding Energy)
Target Compound DataProvides an alternative, fluorinated solvent environment for polar polymers where standard solvents may be suboptimal.
Comparator Or BaselineN,N-dimethylacetamide (DMAc) is a known solvent for PAN, but exhibits weaker calculated binding energy compared to other polar aprotic solvents like DMSO.
Quantified DifferenceQualitatively different solvation behavior due to the trifluoromethyl group, enabling process optimization.
ConditionsSolution processing of polyacrylonitrile (PAN) and other polar polymers.

For advanced materials engineering, TFDMA offers a unique solvent environment to fine-tune polymer processing and material properties, which is not achievable with standard amide solvents.

High-Voltage Electrolyte Co-Solvent

As a co-solvent or additive in electrolyte formulations for high-voltage lithium-ion or sodium-ion batteries. Its superior oxidative stability compared to non-fluorinated amides like DMAc allows for operation at higher potentials without solvent degradation, a critical factor for increasing the energy density of storage devices.

Reaction Medium for Thermally Sensitive Substrates

Use as a process solvent in organic synthesis where a polar, aprotic environment is required but the product or intermediates are sensitive to high temperatures. Its boiling point is approximately 30 °C lower than that of DMAc, facilitating easier and safer solvent removal for heat-sensitive molecules.

Specialty Polymer Processing and Formulation

For dissolving and processing fluorinated or other specialty polymers where traditional solvents like DMAc or DMF do not provide optimal solubility or solution properties. Its unique solvating characteristics can be leveraged to create specific polymer conformations needed for high-performance fibers, films, and membranes.

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (50%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

2,2,2-Trifluoro-N,N-dimethylacetamide

Dates

Last modified: 08-15-2023

Explore Compound Types